molecular formula C17H15NO5 B2868308 [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate CAS No. 721913-55-9

[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate

Cat. No. B2868308
CAS RN: 721913-55-9
M. Wt: 313.309
InChI Key: QXDCVWFCKIQTLM-UHFFFAOYSA-N
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Description

[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate, also known as MAFB, is a chemical compound that has been widely used in scientific research. MAFB belongs to the family of benzamide derivatives, which have been extensively studied for their potential therapeutic applications.

Mechanism of Action

The mechanism of action of [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate has been shown to activate the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis. In inflammation cells, [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate has been reported to inhibit the NF-κB pathway, which is a key mediator of inflammation. In neurological cells, [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation cells, [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological cells, [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate has been found to reduce oxidative stress and inflammation, and improve neuronal survival.

Advantages and Limitations for Lab Experiments

[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate also has certain limitations, such as its relatively high cost and limited availability. Moreover, [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate may have different effects in different cell types, and its optimal concentration and treatment duration may vary depending on the experimental conditions.

Future Directions

There are several future directions for the research on [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate. Firstly, further studies are needed to elucidate the precise mechanism of action of [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate in different cell types. Secondly, more preclinical and clinical studies are needed to evaluate the therapeutic potential of [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate in various diseases. Thirdly, the development of novel [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate derivatives with improved pharmacokinetic and pharmacodynamic properties is warranted. Finally, the use of [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate as a tool compound for chemical biology studies, such as target identification and validation, is an emerging area of research.
Conclusion:
In conclusion, [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate is a promising chemical compound that has been widely used in scientific research. [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate has shown potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis of [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate involves the condensation reaction between 4-formylbenzoic acid and 2-(4-methoxyanilino)-2-oxoacetic acid ethyl ester. The mechanism of action of [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate involves the modulation of various signaling pathways. [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate has various biochemical and physiological effects in different cell types. [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate has several advantages for lab experiments, but also has certain limitations. Finally, there are several future directions for the research on [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate, including the elucidation of its mechanism of action, evaluation of its therapeutic potential, development of novel derivatives, and use as a tool compound for chemical biology studies.

Synthesis Methods

The synthesis of [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate involves the condensation reaction between 4-formylbenzoic acid and 2-(4-methoxyanilino)-2-oxoacetic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours, followed by purification using column chromatography.

Scientific Research Applications

[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate has been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurological research, [2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

[2-(4-methoxyanilino)-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-22-15-8-6-14(7-9-15)18-16(20)11-23-17(21)13-4-2-12(10-19)3-5-13/h2-10H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDCVWFCKIQTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate

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